

A Technical Guide to Octylbenzene-d22 (CAS: 1219799-28-6)

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Compound of Interest

Compound Name: Octylbenzene-d22

Cat. No.: B12403311

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Octylbenzene-d22 is the deuterium-labeled form of octylbenzene, where all 22 hydrogen atoms have been replaced with deuterium isotopes.[1][2] This isotopic substitution makes it a valuable tool in analytical and pharmaceutical research.[1][2] Deuterated compounds are chemically similar to their non-deuterated counterparts but have a greater mass. This mass difference allows them to be easily distinguished in mass spectrometry (MS), making them ideal for use as internal standards.[3]

The primary application of **Octylbenzene-d22** is as an internal standard for quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, the incorporation of deuterium into drug molecules is a strategy used in drug development to study and potentially alter the pharmacokinetic and metabolic profiles of pharmaceuticals, a concept known as the "deuterium kinetic isotope effect". This guide provides a comprehensive overview of the technical data and common applications of **Octylbenzene-d22**.

Properties and Specifications

The physical and chemical properties of **Octylbenzene-d22** are summarized below. Note that while data for the deuterated compound is provided, some physical properties are listed from the non-deuterated analogue (Octylbenzene, CAS: 2189-60-8) due to limited availability of

experimental data for the deuterated version. The physical properties are expected to be very similar.

Table 1: Chemical and Physical Properties

Property	Value	Reference / Note
Chemical Name	n-Octylbenzene-d22	
Synonym(s)	1-Phenyloctane-d22, (1-Octyl-d17)Benzene-2,3,4,5,6-d5	
CAS Number	1219799-28-6	
Molecular Formula	C ₁₄ D ₂₂	
Chemical Formula	C ₆ D ₅ (CD ₂) ₇ CD ₃	
Molecular Weight	212.46 g/mol	
Isotopic Enrichment	≥ 98 atom % D	
Appearance	Colorless to slightly yellow liquid	Based on non-deuterated form
Boiling Point	261-263 °C	Data for non-deuterated Octylbenzene
Melting Point	-36 °C	Data for non-deuterated Octylbenzene
Density	~0.858 g/cm ³	Data for non-deuterated Octylbenzene
Flash Point	107 °C	Data for non-deuterated Octylbenzene
Refractive Index	~1.483-1.485	Data for non-deuterated Octylbenzene

Table 2: Storage and Handling

Parameter	Recommendation	Reference
Storage Temperature	Room temperature or -20°C. Stock solutions can be stored below -20°C for several months.	
Stability	Stable if stored under recommended conditions. Re-analysis of chemical purity is advised after three years.	
Handling	Handle under an inert atmosphere. For higher solubility, warming to 37°C and ultrasonication can be used.	
Shipping	Typically shipped at ambient temperature (RT) or with blue ice upon request.	

Core Applications

Deuterium-labeled compounds are widely used in life sciences, environmental analysis, and materials science. **Octylbenzene-d22** is primarily used in two key areas:

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry, an internal standard (IS) is crucial for accurate and precise quantification. An ideal IS behaves chemically and physically like the analyte of interest but is distinguishable by the detector. Deuterated compounds are considered the gold standard for this purpose, especially in LC-MS applications.

Octylbenzene-d22 can be used as an IS for the quantification of octylbenzene or similar long-chain alkylbenzenes in various matrices. The IS is added at a known concentration to both calibration standards and unknown samples. Since the IS and the analyte co-elute in chromatography and experience similar ionization effects (or suppression), the ratio of the

analyte's MS signal to the IS's MS signal can be used to calculate the analyte's concentration, correcting for variations in sample preparation, injection volume, and instrument response.

Pharmacokinetic and Metabolic Studies

Deuteration can alter the metabolic fate of a drug. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing H with D can slow down this process. This is known as the kinetic isotope effect.

This principle is used in drug discovery to:

- **Enhance Metabolic Stability:** Slowing down metabolism can increase a drug's half-life and exposure, potentially leading to a more favorable dosing regimen.
- **Elucidate Metabolic Pathways:** By comparing the metabolites of a deuterated versus a non-deuterated drug, researchers can pinpoint the sites of metabolic activity on the molecule.

While **Octylbenzene-d22** is not a drug itself, it serves as a model compound or building block for synthesizing more complex deuterated molecules for such studies.

Experimental Protocols

No specific experimental protocols for **Octylbenzene-d22** are published in detail. However, a generalized protocol for its use as an internal standard in LC-MS analysis is provided below.

General Protocol: Use as an Internal Standard in LC-MS

This protocol outlines the steps for quantifying a target analyte (e.g., Octylbenzene) in a sample matrix (e.g., environmental water or biological plasma).

1. Preparation of Stock Solutions:

- Prepare a primary stock solution of the analyte (Octylbenzene) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a primary stock solution of the internal standard (**Octylbenzene-d22**) in the same solvent, also at 1 mg/mL.

- Store stock solutions at -20°C or -80°C to ensure stability.

2. Preparation of Calibration Standards:

- Create a series of working calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the unknown samples.
- Spike each calibration standard with a fixed concentration of the **Octylbenzene-d22** internal standard solution. The final IS concentration should be consistent across all standards and samples.

3. Sample Preparation:

- Thaw the unknown samples.
- Add the same fixed amount of the **Octylbenzene-d22** internal standard solution to a measured volume or weight of each unknown sample.
- Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and IS from the matrix and remove interfering components.
- Evaporate the extraction solvent and reconstitute the residue in the mobile phase used for LC-MS analysis.

4. LC-MS Analysis:

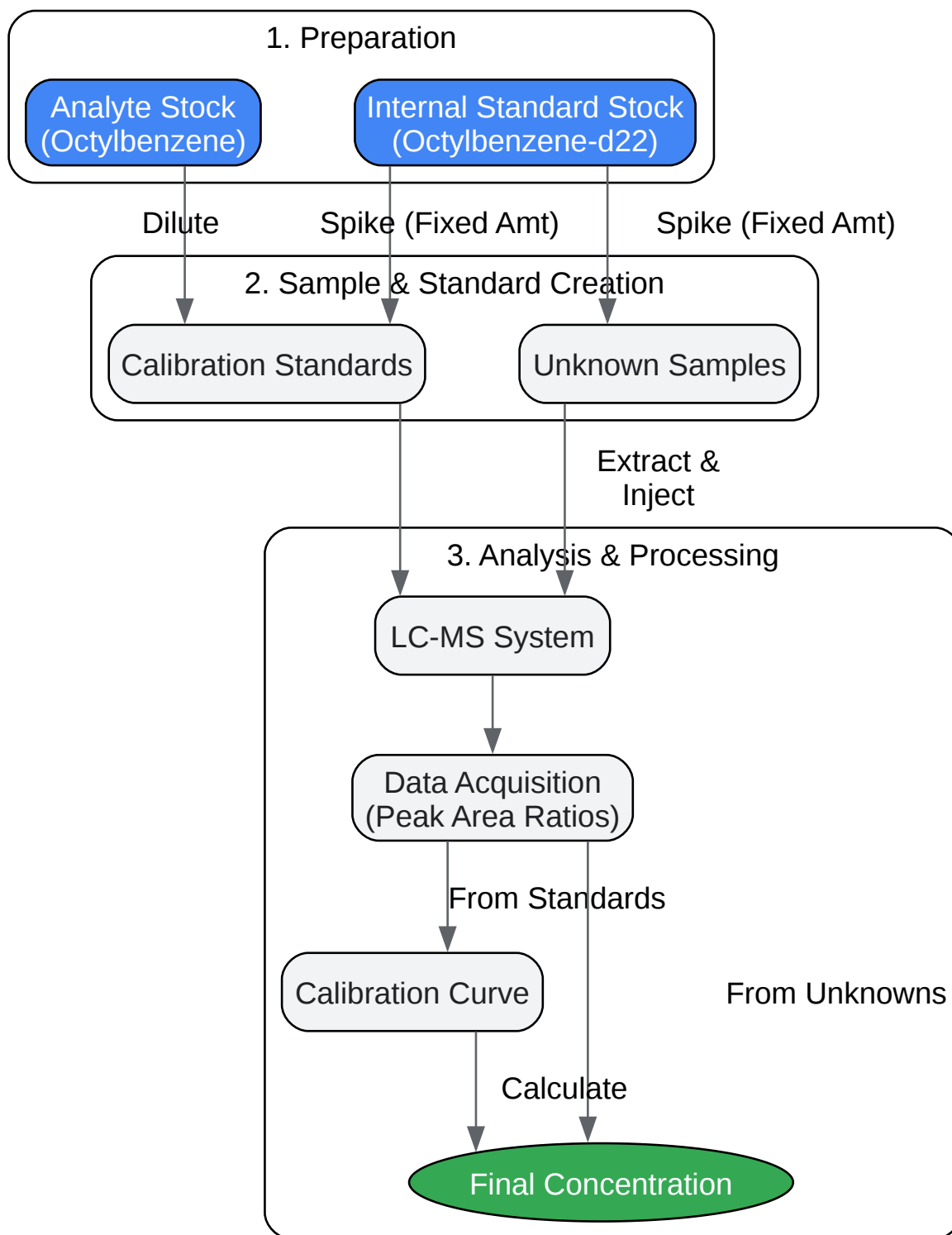
- Inject the prepared calibration standards and samples onto the LC-MS system.
- Develop a chromatographic method that provides good separation and peak shape for the analyte and IS.
- Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both the analyte (Octylbenzene) and the internal standard (**Octylbenzene-d22**) using an appropriate ionization technique (e.g., ESI, APCI).

5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
- Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
- Construct a calibration curve by plotting this peak area ratio against the known concentration of the analyte in the standards.
- Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of the analyte in those samples.

Visualized Workflows and Relationships

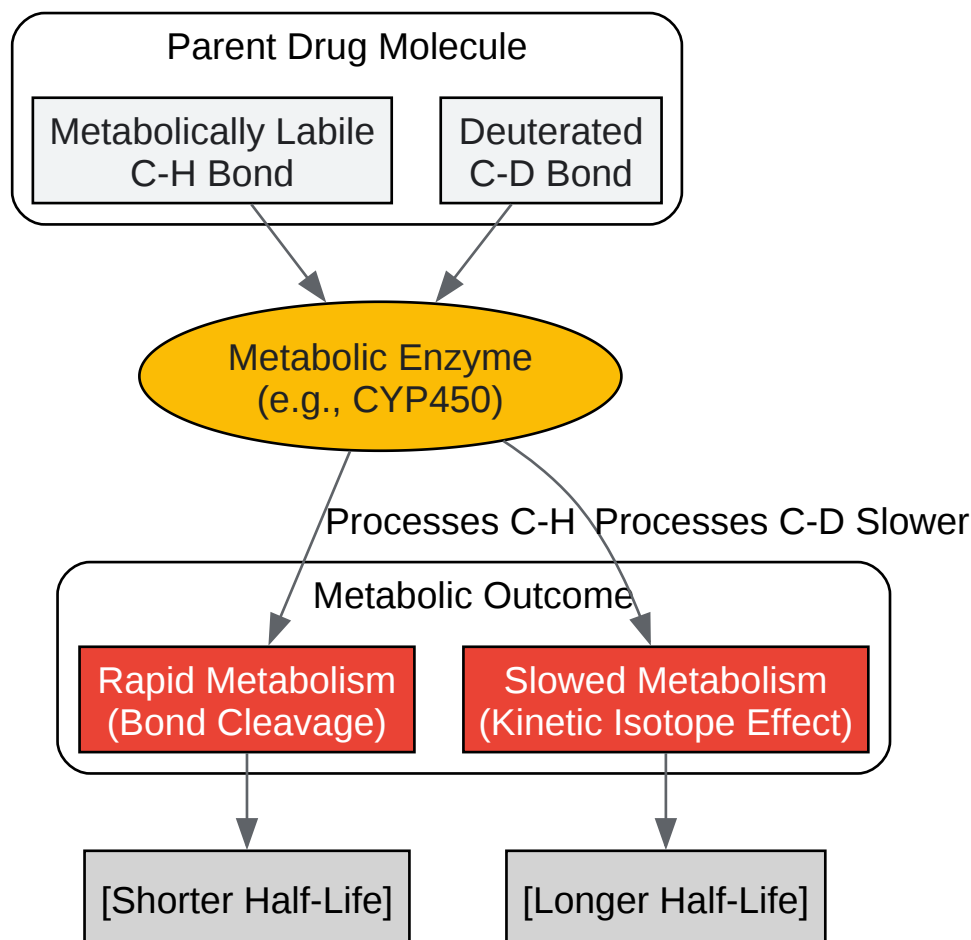
Diagram 1: LC-MS Quantification Workflow



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Caption: Workflow for using **Octylbenzene-d22** as an internal standard in LC-MS analysis.

Diagram 2: Rationale for Deuteration in Drug Metabolism Studies



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Caption: The kinetic isotope effect slows metabolism at a deuterated site.

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References

- 1. file.glpbio.com [file.glpbio.com]

- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
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